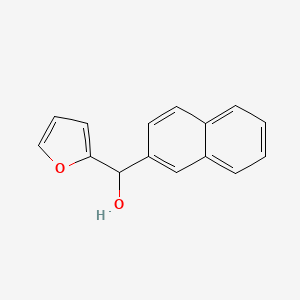

Furan-2-yl(naphthalen-2-yl)methanol

Description

Properties

IUPAC Name |

furan-2-yl(naphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASJWRCDTVKWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Optimization

In a representative protocol, 2-naphthaldehyde (1.0 g, 6.4 mmol) is dissolved in ethanol (6.5 mL) and cooled to 0°C. NaBH₄ (0.36 g, 9.6 mmol) is added portion-wise, followed by stirring at room temperature for 4–6 hours. The reaction is quenched with water, and the product is extracted with dichloromethane. After solvent evaporation, furan-2-yl(naphthalen-2-yl)methanol is obtained in 73% yield as a white solid.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2-Naphthaldehyde |

| Reducing Agent | NaBH₄ |

| Solvent | Ethanol |

| Temperature | 0°C → Room Temperature |

| Yield | 73% |

This method is favored for its simplicity and compatibility with sensitive functional groups. However, the steric bulk of the naphthalene ring may necessitate extended reaction times compared to simpler aryl aldehydes.

Grignard Addition to Furan-2-carbaldehyde

Alternative routes employ organometallic reagents to construct the methanol bridge. A Grignard reagent derived from 2-bromonaphthalene reacts with furan-2-carbaldehyde, followed by acidic workup to yield the target alcohol.

Synthetic Pathway

-

Formation of Grignard Reagent : 2-Bromonaphthalene (1.2 equiv) is reacted with magnesium turnings in dry tetrahydrofuran (THF) under inert atmosphere.

-

Nucleophilic Addition : The Grignard reagent is added dropwise to a solution of furan-2-carbaldehyde (1.0 equiv) in THF at −78°C. The mixture is warmed to room temperature and stirred for 12 hours.

-

Quenching and Isolation : The reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate. Purification via column chromatography (hexane/ethyl acetate) affords the alcohol in 65–70% yield.

Challenges and Solutions:

-

Steric Hindrance : The naphthalene moiety impedes nucleophilic attack, necessitating low temperatures and excess Grignard reagent.

-

Byproduct Formation : Competing aldol condensation is suppressed by slow addition and rigorous temperature control.

Piancatelli Rearrangement Catalyzed by Lewis Acids

Emerging methodologies exploit the Piancatelli rearrangement, where furyl alcohols are transformed into cyclopentenones. While primarily used for cyclic ketones, modifications enable access to acyclic alcohols like this compound.

Dy(OTf)₃-Catalyzed Synthesis

A mixture of furan-2-yl(naphthalen-2-yl)ketone (0.08 mmol) and dysprosium triflate (Dy(OTf)₃, 0.1 equiv) in tert-butanol/water (5:1 v/v) is heated at 80°C for 2–5 hours. The reaction proceeds via a retro-aldol mechanism, followed by recombination to yield the methanol derivative.

Performance Metrics:

| Catalyst Loading | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|

| 10 mol% Dy(OTf)₃ | t-BuOH/H₂O (5:1) | 2 | 84 |

This method offers superior atom economy and avoids stoichiometric reducing agents. However, scalability is limited by the cost of lanthanide catalysts.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions involving furan derivatives, reducing processing times from hours to minutes.

Protocol for Rapid Reduction

A mixture of 2-naphthaldehyde (0.02 mol), furan-2-carbinol (0.02 mol), and NaBH₄ (0.04 mol) in methanol is irradiated at 600 W for 5–10 minutes. The crude product is purified via recrystallization, achieving yields comparable to classical methods (70–75%).

Advantages:

-

Time Efficiency : 10-minute reaction vs. 6-hour conventional process.

-

Energy Savings : Reduced thermal decomposition risk.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | 73 | 6 h | Low | High |

| Grignard Addition | 65–70 | 12 h | Moderate | Moderate |

| Piancatelli | 84 | 2–5 h | High | Low |

| Microwave-Assisted | 70–75 | 5–10 min | Low | High |

The NaBH₄ reduction remains the most practical for industrial-scale synthesis due to cost-effectiveness and reliability. The Piancatelli rearrangement, while high-yielding, is restricted to niche applications requiring minimal byproducts .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: can undergo oxidation reactions to form .

Reduction: The compound can be reduced to form .

Substitution: It can undergo electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Electrophilic substitution reactions often use as catalysts.

Major Products:

Oxidation: .

Reduction: .

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

One of the most notable applications of furan derivatives, including furan-2-yl(naphthalen-2-yl)methanol, is their potential as anticancer agents. Research has shown that derivatives of furan exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have highlighted the effectiveness of 2-(furan-2-yl)naphthalen-1-ol derivatives in inhibiting breast cancer cell proliferation, with compounds showing selective cytotoxicity against MCF-7 cells . These findings suggest that furan-based compounds could be developed into novel therapeutic agents for cancer treatment.

Mechanisms of Action

The mechanisms underlying the anticancer properties of these compounds often involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, structural modifications of furan derivatives have been shown to enhance their selectivity and potency against specific cancer types . The presence of multiple aromatic rings in these structures contributes to their ability to interact with biological targets effectively.

Materials Science Applications

Photochromic Properties

Furan-containing compounds are also explored for their photochromic properties, which allow them to change color upon exposure to light. This characteristic is valuable for developing smart materials and sensors. The incorporation of furan moieties into polymer matrices has been investigated for creating materials that can respond to environmental stimuli, making them suitable for applications in coatings and display technologies .

Synthesis of Functional Materials

The synthetic versatility of furan derivatives enables the creation of functionalized materials with tailored properties. For instance, this compound can serve as a building block for the synthesis of more complex organic materials used in electronic devices or as catalysts in chemical reactions .

Synthetic Applications

Building Block in Organic Synthesis

Furan derivatives are often utilized as intermediates in organic synthesis due to their reactivity and ability to form various functional groups. The compound can participate in reactions such as cross-coupling and cycloaddition, leading to the formation of complex molecular architectures . Its use as a starting material for synthesizing other biologically active compounds highlights its significance in drug discovery.

Case Studies

Mechanism of Action

The mechanism of action of furan-2-yl(naphthalen-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key structural analogs are compared below based on molecular features, synthetic routes, and biological activities.

Structural and Functional Group Comparisons

Table 1: Molecular Properties of Furan-2-yl(naphthalen-2-yl)methanol and Analogs

Key Observations:

- Hydrophobicity: The naphthalene group in this compound increases lipophilicity compared to thiophene or furan-only analogs (e.g., Furan-2-yl(thiophen-3-yl)methanol) .

- Functional Groups : Replacement of the hydroxymethyl group with a ketone (as in 1-(Furan-2-yl)-2,2-dimethylpropan-1-one) reduces hydrogen-bonding capacity, impacting biological interactions .

- Substituent Position : Antitumor activity in naphthalene derivatives is sensitive to substitution patterns. For example, 4-methoxynaphthalen-1-yl substitution abolishes bioactivity, whereas naphthalen-2-yl retains efficacy .

Key Observations:

- Reduction Strategies: Naphthalen-2-ylmethanol is efficiently synthesized via aldehyde reduction (89% yield) , whereas this compound requires multi-step hydrazine-mediated cyclization .

- Carbocation Stabilization : Electron-donating groups (e.g., methoxy in 2-methoxy-2-(naphthalen-2-yl)acetic acid) enhance carbocation stability, favoring two-electron pathways in synthesis .

Biological Activity

Furan-2-yl(naphthalen-2-yl)methanol, a compound with the molecular formula , has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with naphthalene-based compounds. Various synthetic strategies have been explored, including:

- Suzuki Coupling : This method utilizes furan-boronic acid derivatives to create the desired compound through cross-coupling reactions.

- Reflux Conditions : Prolonged refluxing in suitable solvents has been reported to yield high-purity products.

Biological Activity

The biological activities of this compound have been investigated across several studies, highlighting its potential as an antitumor agent and its antioxidant properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- In Vitro Studies : A study found that certain derivatives showed potent anti-breast cancer activity, particularly against MCF-7 cell lines, with selectivity over normal cells .

- Mechanism of Action : The antitumor effects are attributed to the induction of apoptosis and inhibition of cell proliferation through mechanisms involving caspase activation and modulation of signaling pathways such as NF-kB .

Antioxidant Properties

Furan derivatives have also been noted for their antioxidant capabilities. The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in biological systems, suggesting potential applications in preventing oxidative damage associated with various diseases .

Case Studies and Research Findings

Several case studies provide insights into the biological efficacy of this compound:

- Study on Breast Cancer Cells : A derivative was tested on MCF-7 cells, showing IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics. The study emphasized structural modifications that enhance selectivity and potency .

- Antioxidant Evaluation : In a model assessing oxidative stress, treatment with Furan derivatives resulted in a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity, suggesting protective effects against cellular damage .

- Comparative Analysis : A comparative study highlighted that while Furan derivatives possess promising antitumor properties, their selectivity towards cancer cells versus normal cells remains a critical factor for therapeutic development .

Data Table: Biological Activities Summary

Q & A

Q. What are the established synthetic routes for Furan-2-yl(naphthalen-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 2-acetyl-1-naphthol and furfuraldehyde in ethanol under alkaline conditions (10% KOH). Stirring overnight followed by acidification yields the chalcone intermediate, which is purified via recrystallization . To optimize yields:

- Catalyst Screening : Test alternatives to KOH (e.g., NaOH, phase-transfer catalysts) to reduce side reactions.

- Solvent Effects : Compare ethanol with DMF or THF for improved solubility of intermediates.

- Temperature Control : Reflux conditions (e.g., 80°C) may accelerate reaction kinetics.

- Purification : Use column chromatography instead of recrystallization for complex mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Detect functional groups (e.g., -OH stretch at ~3412 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR : ¹H NMR (δ 6.98–9.63 ppm for aromatic protons and olefinic protons) and ¹³C NMR (e.g., δ 208.6 ppm for ketones) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .

Cross-validate with X-ray crystallography (using SHELX programs ) for unambiguous structural assignment.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antitumor potential of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogues with substituents on the furan or naphthalene rings (e.g., halogenation, methylation) to assess electronic and steric effects .

- In Vitro Assays : Test cytotoxicity against breast cancer cell lines (e.g., MCF-7) using neo-tanshinlactone as a reference. Measure IC50 values and selectivity indices (e.g., ratio of cancer vs. normal cell toxicity) .

- Mechanistic Studies : Investigate interactions with estrogen receptors or apoptosis pathways via Western blotting or flow cytometry.

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and HRMS to cross-check functional groups and connectivity. For example, ambiguous olefin signals in NMR can be clarified via NOESY or COSY experiments .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

- Crystallographic Refinement : Resolve stereochemical ambiguities using single-crystal XRD refined via SHELXL .

Q. What strategies mitigate side reactions (e.g., etherification) during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyl group using acetyl or trimethylsilyl groups during acetalization or alkylation reactions .

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to favor acetal formation over etherification .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce nucleophilic side reactions compared to ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.